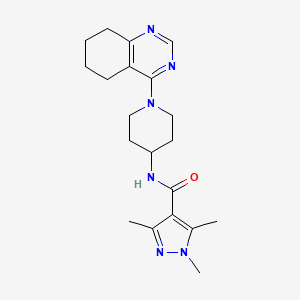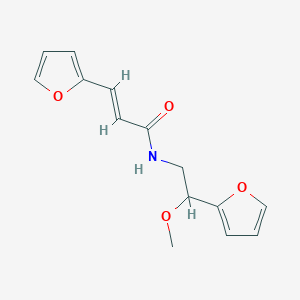
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Organic Chemistry Synthesis
A study demonstrates the green organic chemistry synthesis of a structurally related compound, E-2-cyano-3(furan-2-yl) acrylamide, using microwave radiation and ene-reduction by marine and terrestrial fungi. This process yielded compounds with a CN-bearing stereogenic center, showing the potential of using fungi for enantioselective reactions. The absolute configuration of the biotransformation products was determined using electronic circular dichroism (ECD) spectra, highlighting a method for producing compounds with specific chiral centers without using traditional chemical catalysts (Jimenez et al., 2019).
Broad Spectrum Cytotoxic Agents
Another research avenue focused on the synthesis of focused compound libraries to identify new lead compounds for cancer treatment. Among the compounds synthesized, three furan analogues demonstrated broad spectrum growth inhibition, showcasing the potential of furan-containing acrylamide derivatives in cancer therapeutics (Tarleton et al., 2013).
Polymer Chemistry
In polymer chemistry, furan-protected α-maleimide-ω-cyclopentadienyl functionalized precursors were synthesized through atom transfer radical polymerization (ATRP). These precursors underwent a Diels-Alder reaction to form high-purity cyclic polymers, demonstrating a novel approach to cyclic polymer synthesis (Glassner et al., 2011).
Synthesis of Bioacrylic Polymers
The conversion of dihydro-5-hydroxyl furan-2-one (2H-HBO) into its acrylic counterpart for polymerization highlighted the potential of renewable-sourced chemicals in creating new materials. This study showed that the synthesized acrylic monomer could be polymerized using various techniques, opening avenues for green replacements in material science (Ray et al., 2018).
SARS Coronavirus Helicase Inhibition
Research into antiviral drug development identified a novel chemical compound structurally similar to "(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)acrylamide" as an inhibitor of SARS coronavirus helicase. This finding indicates the relevance of acrylamide derivatives in developing treatments for viral infections (Lee et al., 2017).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-13(12-5-3-9-19-12)10-15-14(16)7-6-11-4-2-8-18-11/h2-9,13H,10H2,1H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQRQVJJQEEDG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601912.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)
![Ethyl 3-(4-fluorophenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2601914.png)
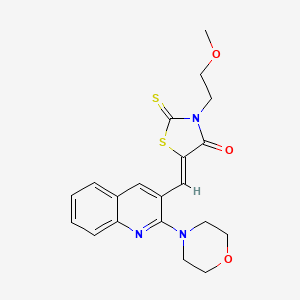
![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)
![2-((5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2601923.png)


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)
![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)
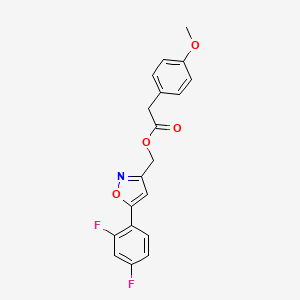
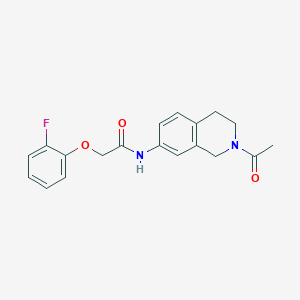
![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)
